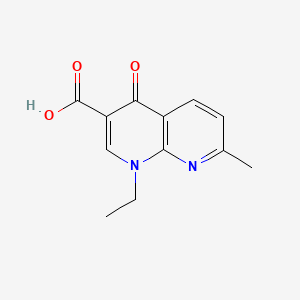

Nalidixic acid

Cat. No. B1676918

Key on ui cas rn:

389-08-2

M. Wt: 232.23 g/mol

InChI Key: MHWLWQUZZRMNGJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07722882B2

Procedure details

The culture medium LB (Tryptone 10 g/L, yeast extract 5 g/L, NaCl 10 g/L) that once autoclaved was supplemented with 25 μg/mL of kanamycin was used to grow E. coli S17-1 λ pir. Once the stationary phase was achieved, 0.2-0.3 A600 units of the App culture and 0.6-0.8 A600 units of the E. coli culture were added to 1 mL of a 10 mM solution of MgSO4. Next it was centrifuged during 2 minutes at 15,000 g and the pellet so obtained was resuspended in 200 μl of a 10 mM MgSO4 solution. Once the mixture of both cultures had been done, this was extended on a 2.5 cm and 0.45 μM nitrocellulose filter previously placed on a Petri dish containing TSYN medium supplemented with 15 g/L Noble agar. After incubation during 6 hours at 37 C., the filter with the conjugation was placed in a tube containing 2 mL of PBS (Na2HPO410 mM, KH2PO4 1 mM, NaCl 137 mM, KCl 2 mM pH 7.4). After vigorous shaking, the filter was removed and the cell suspension was centrifuged during 2 minutes at 15,000 g and the pellet was resuspended in 500 μL of PBS. The so obtained suspension was distributed in Petri dishes with TSYN medium supplemented with 15 g/L Noble Agar, 50 μg/mL kanamycin and 50 μg/mL nalidixic acid, at a rate of 100 μL of cell suspension for each Petri dish. The resulting cultures were incubated at 37 C. for 24-36 hours. With this procedure 65 colonies resistant to kanamicin and nalidixic acid, were obtained for the conjugation with the plasmid pApxIΔH2, which equals a frequency of transformation of 1.3×10−7 for each receptor cell.

[Compound]

Name

nitrocellulose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

kanamycin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[O-]S([O-])(=O)=O.[Mg+2].[CH2:7]1[C@H:12]([NH2:13])[C@@H:11]([O:14][C@H:15]2[O:20][C@H:19]([CH2:21]N)[C@@H:18]([OH:23])[C@H:17]([OH:24])[C@H:16]2O)[C@H:10]([OH:26])[C@@H:9]([O:27][C@H:28]2[O:33][C@H:32]([CH2:34][OH:35])[C@@H:31]([OH:36])[C@H:30]([NH2:37])[C@H:29]2[OH:38])[C@@H:8]1[NH2:39].[CH3:40][CH2:41][N:42]1[C:48]2[N:49]=[C:50]([CH3:53])[CH:51]=[CH:52][C:47]=2[C:45](=[O:46])[C:44]([C:54]([OH:56])=[O:55])=[CH:43]1>>[CH3:21][C@H:19]1[O:20][C@H:15]([O:14][C@H:11]2[C@H:10]([OH:26])[C@@H:9]([O:27][C@H:28]3[O:33][C@H:32]([CH2:34][OH:35])[C@@H:31]([OH:36])[C@H:30]([NH2:37])[C@H:29]3[OH:38])[C@H:8]([NH2:39])[CH2:7][C@@H:12]2[NH2:13])[CH2:16][C@@H:17]([OH:24])[C@@H:18]1[OH:23].[CH3:40][CH2:41][N:42]1[C:48]2[N:49]=[C:50]([CH3:53])[CH:51]=[CH:52][C:47]=2[C:45](=[O:46])[C:44]([C:54]([OH:56])=[O:55])=[CH:43]1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].[Mg+2]

|

Step Two

[Compound]

|

Name

|

nitrocellulose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

kanamycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The culture medium LB (Tryptone 10 g/L, yeast extract 5 g/L, NaCl 10 g/L) that

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

coli culture were added to 1 mL of a 10 mM solution of MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pellet so obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the mixture of both cultures

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter previously

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing TSYN medium

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After incubation during 6 hours at 37 C

|

|

Duration

|

6 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

, the filter with the conjugation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in a tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 2 mL of PBS (Na2HPO410 mM, KH2PO4 1 mM, NaCl 137 mM, KCl 2 mM pH 7.4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After vigorous shaking, the filter was removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the cell suspension was centrifuged during 2 minutes at 15,000 g

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The so obtained suspension

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for 24-36 hours

|

|

Duration

|

30 (± 6) h

|

Outcomes

Product

Details

Reaction Time |

2 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[C@@H]1[C@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |